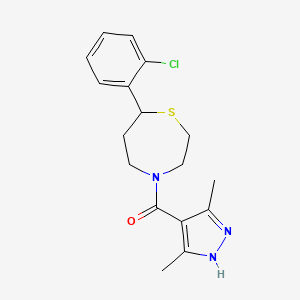

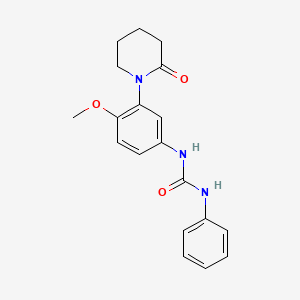

5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as “5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide”, often involves a protection/deprotection strategy. For instance, the synthesis of 17 phenoxy substituted 4-chloro-N-(aryl/alkyl)thiophene-2-sulfonamides was carried out using a PMB (p-methoxybenzyl) protection/deprotection strategy .Chemical Reactions Analysis

Thiophene derivatives, including “5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide”, can undergo a variety of chemical reactions. For example, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .Applications De Recherche Scientifique

Ocular Hypotensive Activity in Glaucoma Models

5-Methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide has been investigated for its potential in treating glaucoma. A study found that derivatives of this compound, specifically 5-substituted thieno[2,3-b]- and thieno[3,2-b)thiophene-2-sulfonamides, showed topical ocular hypotensive activity in glaucoma models. These derivatives were optimized for inhibitory potency against carbonic anhydrase and water solubility, minimizing pigment binding in the iris (Prugh et al., 1991).

Anticonvulsant Activity

Another research highlighted the anticonvulsant properties of 5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide derivatives. This study explored 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides, noting that sulfones, particularly those with 3- or 4-halo substituents, exhibited significant anticonvulsant activity. One specific derivative demonstrated promising results in increasing cerebral blood flow in animals without excessive diuresis (Barnish et al., 1981).

Urease Inhibition and Antibacterial Properties

A 2017 study reported on the synthesis of thiophene sulfonamide derivatives exhibiting urease inhibition and hemolytic activities. One compound, 5-Phenylthiophene-2-sulfonamide, showed high urease inhibition activity. Additionally, these derivatives displayed antibacterial activities, emphasizing the potential of 5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide in developing new antibacterial agents (Noreen et al., 2017).

Potent Endothelin Receptor Antagonists

Research in 1997 identified 2-aryloxycarbonylthiophene-3-sulfonamides, related to 5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide, as potent endothelin receptor antagonists. This discovery highlights the potential for applications in cardiovascular diseases (Raju et al., 1997).

Enhancement of Nerve Growth Factor-Induced Neurite Outgrowth

A 2010 study explored the synthesis of a derivative of 5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide, which was found to potentiate nerve growth factor-induced neurite outgrowth. This suggests its potential application in neurology and the treatment of nerve damage or degeneration (Williams et al., 2010).

Propriétés

IUPAC Name |

5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S2/c1-11-7-8-13(18-11)19(15,16)14-9-10-17-12-5-3-2-4-6-12/h2-8,14H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBGTBZZTRFYBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2795794.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2795802.png)

![2-{[4-(tert-butyl)benzyl]sulfinyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2795803.png)

![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2795808.png)

![3-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2795809.png)

![3-(((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2795811.png)